molecular formula C14H21BClNO4 B2852353 2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester CAS No. 2377608-86-9

2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester

Cat. No. B2852353
CAS RN: 2377608-86-9
M. Wt: 313.59
InChI Key: MTILTFFICNVHNU-UHFFFAOYSA-N
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Description

This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is often used in Suzuki–Miyaura coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that boronic esters, in general, are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .


Chemical Reactions Analysis

This compound is likely to participate in Suzuki–Miyaura coupling reactions, which are widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions . Protodeboronation of alkyl boronic esters has also been reported .

Scientific Research Applications

Organic Synthesis

2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester: is a valuable building block in organic synthesis. Its boronic ester moiety is pivotal for Suzuki–Miyaura coupling reactions , which are widely used to form carbon-carbon bonds . This compound can be transformed into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has potential applications in the design of new drugs. For instance, boronic esters are considered for neutron capture therapy as boron carriers, which is a type of cancer treatment . The stability of the pinacol ester in physiological conditions is a crucial factor for its pharmacological applications .

Catalysis

The compound is used in catalytic processes such as protodeboronation . This process is essential for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of complex molecules . The protodeboronation was also utilized in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B .

Neurodegenerative Disease Research

Boronic esters like this compound have been employed in the synthesis of aminooxazoline azaxanthenes as oral β-secretase inhibitors, which are relevant in Alzheimer’s therapy . This showcases the compound’s role in developing treatments for neurodegenerative diseases.

Enzyme Inhibition

This compound is instrumental in synthesizing DYRK1A inhibitors . DYRK1A is a kinase implicated in several biological processes, and its inhibitors are studied for their potential to treat various diseases, including Down syndrome and cancer .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

These factors can significantly impact the rate of the reaction .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

properties

IUPAC Name

2-chloro-4-(dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO4/c1-13(2)14(3,4)21-15(20-13)10-8-17-11(16)7-9(10)12(18-5)19-6/h7-8,12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTILTFFICNVHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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